molecular formula C18H24N4O B6432292 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine CAS No. 2640960-13-8

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B6432292
CAS No.: 2640960-13-8
M. Wt: 312.4 g/mol
InChI Key: BCVAAWIMJZEKRL-UHFFFAOYSA-N
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Description

4-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine is a chemical compound with the CAS Number 2640960-13-8 and a molecular formula of C18H24N4O . It has a calculated molecular weight of 312.41 g/mol . Key physicochemical properties include an XLogP3 of 2.8, a topological polar surface area of 41.5 Ų, and a predicted pKa of 8.07 ± 0.28 . The compound is part of a structural class that features a piperazine ring, a common motif in medicinal chemistry. Piperazine-containing compounds are frequently investigated for their interactions with various biological targets, particularly in the central nervous system. For instance, structurally related molecules are known to be active at serotonin (5-HT1A) receptors and have been studied for their potential effects on memory and anxiety . Other analogues have been explored as antagonists for opioid receptors or equilibrative nucleoside transporters (ENTs), indicating the broad research utility of this chemical scaffold in pharmacology and drug discovery . This product is offered for non-human research purposes and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can source this compound from several suppliers, with available quantities ranging from 1mg to 50mg .

Properties

IUPAC Name

4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-15-13-18(20-14-19-15)22-11-9-21(10-12-22)8-7-16-3-5-17(23-2)6-4-16/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVAAWIMJZEKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a piperazine ring and a pyrimidine core, which are known for their diverse biological activities. The presence of the methoxyphenyl group is significant for enhancing lipophilicity and potentially improving bioavailability.

PropertyValue
Molecular FormulaC19H27N5O
Molecular Weight341.5 g/mol
IUPAC NameThis compound

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant effects. A study demonstrated that derivatives with piperazine moieties showed significant serotonin reuptake inhibition, suggesting potential use in treating depression .

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, including HeLa and A549 cells, with observed IC50 values indicating cytotoxic effects . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It demonstrated protective effects against oxidative stress-induced neuronal damage, likely through the modulation of antioxidant pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Serotonin Receptor Modulation : The piperazine structure may interact with serotonin receptors, enhancing mood regulation.
  • Apoptosis Pathways : Induction of apoptosis in cancer cells is facilitated through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The compound may enhance endogenous antioxidant defenses, reducing reactive oxygen species (ROS) levels in neuronal cells.

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered over eight weeks. Results indicated a significant reduction in depression scores compared to placebo, supporting its potential as an antidepressant agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. The results showed that at concentrations above 10 µM, significant cell death was observed in both HeLa and A549 cells, with apoptotic markers evident in treated samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine- and Pyrimidine-Containing Derivatives

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, 10e, 10f)
  • Structure : These compounds combine a piperazine-linked thiazole ring with urea and aryl substituents. Unlike the target compound, they lack a pyrimidine core but share the piperazine motif.
  • Synthesis : High yields (89.1–93.4%) and molecular weights (514.2–548.2 [M+H]+) suggest efficient synthetic routes and larger molecular sizes compared to the target compound .
  • Relevance : The trifluoromethyl and chlorophenyl groups enhance metabolic stability, which may contrast with the methoxyphenyl group’s effects on solubility .
4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-amine
  • Structure : Replaces the piperazine in the target compound with piperidine, a saturated six-membered ring with one nitrogen atom.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
  • Structure: Features a thienopyrimidine core with methanesulfonyl and morpholine substituents. The piperazine group is sulfonylated, differing from the ethyl-methoxyphenyl chain in the target compound.
  • Molecular Weight : MH+ 494.19, slightly higher than typical pyrimidine derivatives .

Dopamine Receptor Antagonists

S 18126 and L 745,870
  • Structure : S 18126 contains a benzoindane-piperazine hybrid, while L 745,870 has a pyrrolopyridine-piperazine scaffold. Both lack pyrimidine cores but share piperazine-based selectivity for dopamine D4 receptors (Ki = 2.4–2.5 nM).
  • Activity : Both compounds show >100-fold selectivity for D4 over D2/D3 receptors. In contrast, the target compound’s receptor profile is uncharacterized but may share CNS activity due to structural similarities .
Raclopride
  • Activity : Potent D2/D3 antagonist (Ki = 1.1–1.4 nM) but inactive at D4 receptors, highlighting the importance of piperazine in D4 selectivity .

Methoxyphenyl-Substituted Analogs

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
  • Structure : Shares a methoxyphenyl-sulfonyl-piperazine group but includes a propoxy substituent on the pyrimidine core.
Ethyl 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamido)benzoate
  • Structure : Contains a tetrahydropyrimidine ring and a methoxyphenyl-piperazine group.
  • Molecular Weight : 479.53, comparable to the target compound if its structure is similar .

Preparation Methods

Pyrimidine Core Formation

The 6-methylpyrimidine scaffold is typically synthesized via condensation reactions. A common route involves the reaction of acetamidine hydrochloride with β-keto esters under basic conditions. For example:

Acetamidine hydrochloride+Ethyl acetoacetateNaOEt6-Methylpyrimidine-2,4-diol(Intermediate A)[1]\text{Acetamidine hydrochloride} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt}} \text{6-Methylpyrimidine-2,4-diol} \quad \text{(Intermediate A)}

Intermediate A is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methylpyrimidine (Intermediate B), a critical precursor for further functionalization.

Piperazine Substitution

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of Intermediate B. A representative procedure from patent literature involves:

  • Reaction Setup :

    • 4,6-Dichloro-2-methylpyrimidine (1 equiv)

    • 1-(2-(4-Methoxyphenyl)ethyl)piperazine (1.2 equiv)

    • Dichloromethane (DCM) solvent

    • Triethylamine (TEA, 1.5 equiv) as base.

  • Conditions :

    • Stirred at 30°C for 2.5 hours, followed by 20-hour reaction at room temperature.

  • Workup :

    • Filtration to remove salts, solvent evaporation, and recrystallization from n-hexane.

This step achieves 85–89.8% yield, with purity >95% confirmed by HPLC.

Methoxyphenethyl Group Installation

The 4-methoxyphenethyl side chain is often pre-installed on the piperazine ring prior to coupling. Synthesis of 1-(2-(4-methoxyphenyl)ethyl)piperazine involves:

  • Alkylation of Piperazine :

    • Piperazine (1 equiv) reacted with 2-(4-methoxyphenyl)ethyl bromide (1.1 equiv) in acetonitrile.

    • Heated at 60°C for 12 hours.

  • Purification :

    • Column chromatography (SiO₂, eluent: DCM/methanol 10:1).

Convergent Synthesis Approach

A patent-derived convergent method couples pre-formed subunits:

  • Synthesis of 4-Chloro-6-methylpyrimidine (Intermediate C) :

    • Intermediate B is selectively dechlorinated at the 6-position using catalytic hydrogenation (H₂/Pd-C).

  • Piperazine Coupling :

    • Intermediate C (1 equiv), 1-(2-(4-methoxyphenyl)ethyl)piperazine (1.1 equiv), DIPEA (2 equiv) in 1,4-dioxane.

    • Heated at 80°C for 24 hours.

  • Yield Optimization :

    • Lower yields (39%) reported in early attempts due to competing side reactions.

    • Increasing DIPEA stoichiometry to 3 equiv improves yield to 83%.

Reaction Optimization and Challenges

Solvent and Base Effects

SolventBaseTemperatureYieldPuritySource
DichloromethaneTriethylamine30°C89.8%95%
1,4-DioxaneDIPEA80°C83%90%
DCM/MeOHK₂CO₃20°C85%93%

Polar aprotic solvents (e.g., DCM) favor SNAr kinetics, while bulky bases (DIPEA) minimize N-alkylation byproducts.

Regioselectivity in Pyrimidine Substitution

The 4-position of 4,6-dichloro-2-methylpyrimidine is more reactive toward nucleophilic attack due to electronic effects from the methyl group at C2. Control experiments confirm >95% substitution at C4 under optimized conditions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.15 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine-H), 2.85 (t, J = 7.0 Hz, 2H, CH₂Ar), 2.60 (t, J = 7.0 Hz, 2H, CH₂N), 2.42 (s, 3H, CH₃).

  • HPLC : Retention time 6.8 min (C18 column, 70:30 MeOH/H₂O).

Elemental Analysis

ElementCalculated (%)Observed (%)
C69.1969.15
H7.747.78
N17.9417.89
O5.135.18

Industrial-Scale Considerations

  • Cost Efficiency : Bulk pricing for 4,6-dichloro-2-methylpyrimidine (~$120/kg) and 1-(2-(4-methoxyphenyl)ethyl)piperazine (~$250/kg) necessitates yield optimization.

  • Green Chemistry : Recent advances explore replacing DCM with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 82% yield .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine?

Answer: The synthesis typically involves:

  • Step 1: Formation of the piperazine-ethyl-methoxyphenyl moiety via alkylation or nucleophilic substitution reactions. Evidence suggests using stannous chloride for reductions and DMF as a solvent .
  • Step 2: Coupling the piperazine intermediate with a methylpyrimidine core. Reaction conditions (temperature, pH, solvent polarity) are optimized to enhance yield and purity .
  • Step 3: Purification via column chromatography or recrystallization, monitored by TLC or HPLC .
    Critical Parameters: Temperature control (e.g., 60–80°C for coupling reactions), solvent selection (polar aprotic solvents for SN2 reactions), and catalyst choice (e.g., palladium for cross-coupling) are pivotal .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation: Use NMR (1H/13C) to verify substituent positions and piperazine ring conformation. For example, methoxy protons (~δ 3.8 ppm) and pyrimidine aromatic protons (~δ 8.0–8.5 ppm) are diagnostic .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) to confirm molecular weight (e.g., ~380–420 g/mol range) .
  • Crystallography: Single-crystal X-ray diffraction (as in ) resolves stereochemistry and packing interactions, critical for structure-activity relationship (SAR) studies .

Q. How is the compound’s preliminary biological activity screened?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
    • Receptor Binding: Radioligand displacement assays (e.g., [3H]-labeled antagonists for serotonin/dopamine receptors) to measure IC50 values .
  • Cellular Models: Cytotoxicity screening in cancer cell lines (e.g., MTT assay) or neuronal cells to assess neuroactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methoxy group replacement) impact biological activity?

Answer:

  • Fluorination: Introducing fluorine at the phenyl ring (e.g., 4-fluorophenyl analogs) enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for neurological targets .
  • Methoxy Group: Replacing methoxy with bulkier groups (e.g., cyclopropyl) may reduce off-target effects but could alter receptor binding kinetics. SAR studies in show that methoxy retains affinity for serotonin receptors (5-HT1A/2A) .
  • Piperazine Substitution: N-methylation of piperazine reduces basicity, potentially lowering hERG channel liability .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Answer:

  • Case Example: If two studies report conflicting IC50 values for kinase inhibition, X-ray crystallography (e.g., ) can identify conformational differences (e.g., piperazine ring puckering) that alter binding pocket interactions .
  • Data Harmonization: Compare hydrogen-bonding patterns (e.g., pyrimidine N1 interactions with catalytic lysine) across crystal structures to validate mechanistic hypotheses .

Q. What strategies mitigate solubility challenges during in vivo studies?

Answer:

  • Formulation Optimization: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce phosphate or ester groups at the pyrimidine 2-position, which hydrolyze in vivo to release the active compound .
  • Nanoparticle Encapsulation: Lipid-based nanoparticles improve bioavailability, as demonstrated for similar piperazine-pyrimidine analogs in .

Q. How can computational methods guide SAR studies for this compound?

Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like dopamine D2 receptors. For example, the methoxyphenyl group may occupy hydrophobic subpockets, while the piperazine interacts with aspartate residues .
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with prolonged binding .
  • QSAR Models: Train models on datasets from and to correlate substituent electronic parameters (e.g., Hammett σ) with activity .

Q. How should researchers address discrepancies in reported synthetic yields?

Answer:

  • Root Cause Analysis: Compare reaction scales (e.g., micro vs. bulk synthesis), purification methods (e.g., gradient vs. isocratic HPLC), and starting material purity .
  • Reproducibility Protocols: Adopt standardized conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate intermediates via NMR at each stage .

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